A Technical Guide to the In Vitro Mechanisms of Action of 2,3-Dihydro-1H-indene-5-carboxamide Derivatives
A Technical Guide to the In Vitro Mechanisms of Action of 2,3-Dihydro-1H-indene-5-carboxamide Derivatives
Abstract
The 2,3-dihydro-1H-indene-5-carboxamide scaffold is a privileged structural motif in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. Its rigid, three-dimensional architecture provides a versatile framework for the precise spatial orientation of pharmacophoric features, enabling potent and selective interactions with a variety of biological targets. This technical guide synthesizes the current understanding of the in vitro mechanisms of action for key derivatives of this scaffold, with a primary focus on its roles in oncology through the inhibition of Discoidin Domain Receptor 1 (DDR1) and tubulin polymerization. We will explore the causality behind the experimental designs used to elucidate these mechanisms, provide detailed, field-tested protocols for their in vitro validation, and present the data in a clear, actionable format for researchers in the field.
The 2,3-Dihydro-1H-indene-5-carboxamide Core: A Scaffold of Opportunity
The indene core, a bicyclic structure fusing a benzene ring to a cyclopentene ring, offers a unique conformational rigidity. When functionalized to 2,3-dihydro-1H-indene-5-carboxamide, it presents multiple vectors for chemical modification, allowing for the fine-tuning of physicochemical properties and target engagement. The carboxamide group at the 5-position frequently serves as a key hydrogen bonding motif, anchoring the ligand within the binding pocket of its target protein. The diverse biological activities observed for its derivatives, ranging from enzyme inhibition to modulation of protein-protein interactions, underscore the scaffold's utility in modern drug discovery.[1][2]
The versatility of this core means that a singular "mechanism of action" is non-existent. Instead, the mechanism is dictated by the specific chemical moieties appended to the indene ring system. This guide will focus on two of the most well-documented and therapeutically relevant mechanisms: DDR1 kinase inhibition and disruption of microtubule dynamics.
Mechanism I: Selective Inhibition of Discoidin Domain Receptor 1 (DDR1)
Discoidin Domain Receptors (DDRs), comprising DDR1 and DDR2, are unique receptor tyrosine kinases (RTKs) that are activated by collagen.[1] In pathological contexts, particularly pancreatic cancer, DDR1 is often overexpressed and contributes to chemoresistance and epithelial-mesenchymal transition (EMT).[1] Therefore, selective DDR1 inhibitors are of significant therapeutic interest. A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides has been developed as potent and selective DDR1 inhibitors.[1]
Molecular Interaction and Causality of Inhibition
The design of these inhibitors is a prime example of structure-based drug design. The 2-amino-2,3-dihydro-1H-indene-5-carboxamide core acts as the foundational scaffold that positions key interacting groups within the ATP-binding pocket of the DDR1 kinase domain. The carboxamide moiety often forms critical hydrogen bonds with the hinge region of the kinase, a common anchoring point for kinase inhibitors. Substitutions at the 2-amino position and on the carboxamide's N-phenyl ring are then optimized to occupy adjacent hydrophobic pockets, thereby enhancing both potency and selectivity over other kinases.
One of the most potent compounds from this series is (R)-2-(Methyl(pyrimidin-5-yl)amino)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-2,3-dihydro-1H-indene-5-carboxamide, referred to as Compound 7f .[1] This compound exhibited a binding affinity (Kd) for DDR1 of 5.9 nM and potently suppressed its kinase activity with an IC50 value of 14.9 nM.[1]
Experimental Workflow for Assessing DDR1 Inhibition
A logical and self-validating workflow is crucial to confirm the mechanism of action. This involves progressing from direct target engagement and biochemical inhibition to cell-based pathway modulation.
Caption: Experimental workflow for validating a DDR1 inhibitor.
Detailed Experimental Protocols
Protocol 2.3.1: In Vitro DDR1 Kinase Assay (IC50 Determination)
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Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of DDR1 by 50%.
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Materials: Recombinant human DDR1 kinase domain, poly(Glu, Tyr) 4:1 substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), test compound (e.g., Compound 7f), and kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
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Procedure:
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Prepare a serial dilution of the test compound in DMSO, then dilute further in kinase buffer.
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Add 5 µL of the diluted compound solution to a 384-well plate.
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Add 10 µL of a solution containing the DDR1 enzyme and the poly(Glu, Tyr) substrate to each well.
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Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for DDR1.
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Incubate the plate at room temperature for 1 hour.
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Stop the reaction and measure the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.
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Measure luminescence using a plate reader.
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Calculate the percent inhibition for each compound concentration relative to a DMSO control.
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Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Protocol 2.3.2: Western Blot for Collagen-Induced DDR1 Phosphorylation
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Objective: To assess the inhibitor's ability to block DDR1 autophosphorylation in a cellular context.
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Cell Line: Pancreatic cancer cell line with endogenous DDR1 expression (e.g., Pan02).[1]
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Procedure:
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Plate Pan02 cells and allow them to adhere overnight.
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Starve the cells in serum-free media for 24 hours.
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Pre-treat the cells with various concentrations of the test compound (e.g., Compound 7f) or DMSO vehicle for 2 hours.
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Stimulate the cells with 10 µg/mL of collagen I for 30 minutes to induce DDR1 phosphorylation.
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Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a BCA assay.
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Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% BSA in TBST for 1 hour.
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Incubate the membrane overnight at 4°C with primary antibodies against phospho-DDR1 (p-DDR1) and total DDR1. An antibody for a housekeeping protein (e.g., GAPDH) should also be used as a loading control.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Quantify the band intensities to determine the ratio of p-DDR1 to total DDR1.
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Quantitative Data Summary
| Compound | DDR1 Binding (Kd, nM) | DDR1 Inhibition (IC50, nM) |
| 7f | 5.9 | 14.9 |
Data sourced from the Journal of Medicinal Chemistry.[1]
Mechanism II: Inhibition of Tubulin Polymerization
The microtubule network, formed by the polymerization of α- and β-tubulin heterodimers, is a critical component of the cytoskeleton involved in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anti-cancer strategy. Certain 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives have been identified as potent inhibitors of tubulin polymerization that bind to the colchicine site.[2]
Molecular Interaction and Causality of Inhibition
These derivatives act as microtubule destabilizing agents. The 4,5,6-trimethoxy-substituted phenyl ring is a classic pharmacophore that mimics the trimethoxyphenyl ring of colchicine, allowing it to enter the colchicine-binding pocket on β-tubulin. This binding event introduces a steric wedge at the interface between tubulin dimers, preventing the curved-to-straight conformational change required for incorporation into a growing microtubule. This leads to the disruption of the microtubule network, mitotic arrest, and ultimately, apoptosis. Compound 12d is a representative of this class, exhibiting potent antiproliferative activity against several cancer cell lines with IC50 values in the low nanomolar range.[2]
Signaling and Cellular Consequence Pathway
Caption: Cellular cascade following tubulin polymerization inhibition.
Detailed Experimental Protocols
Protocol 3.3.1: In Vitro Tubulin Polymerization Assay
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Objective: To directly measure the effect of the compound on the polymerization of purified tubulin.
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Materials: Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.), which includes purified tubulin (>99%), GTP, and a general tubulin polymerization buffer. Test compound (e.g., Compound 12d), positive control (e.g., colchicine), and negative control (e.g., DMSO).
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Procedure:
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Prepare serial dilutions of the test compound.
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On ice, add the reaction components to a pre-chilled 96-well plate. This includes tubulin buffer, GTP, and the diluted test compound or controls.
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Add the purified tubulin solution to each well to initiate the reaction.
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Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
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Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
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Plot absorbance versus time to generate polymerization curves.
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Determine the IC50 by calculating the inhibition of the maximum polymerization rate at various compound concentrations.
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Protocol 3.3.2: Immunofluorescence Staining of Microtubule Network
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Objective: To visualize the effect of the compound on the microtubule structure within cells.
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Cell Line: A rapidly dividing cancer cell line (e.g., K562).[2]
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Procedure:
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Grow K562 cells on glass coverslips.
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Treat the cells with the test compound (e.g., at its IC50 concentration) or DMSO for an appropriate time (e.g., 24-48 hours).
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Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.
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Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
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Block with 1% BSA in PBS for 30 minutes.
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Incubate with a primary antibody against α-tubulin for 1 hour.
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Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., FITC-conjugated) for 1 hour.
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Counterstain the nuclei with DAPI.
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Mount the coverslips onto microscope slides.
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Visualize the cells using a confocal fluorescence microscope. Look for disruption of the fine, filamentous microtubule network seen in control cells.[2]
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Quantitative Data Summary
| Cell Line | Compound 12d Antiproliferative IC50 (µM) |
| K562 | 0.028 |
| A549 | 0.035 |
| HCT-116 | 0.087 |
| PC-3 | 0.056 |
Data sourced from a study on dihydro-1H-indene derivatives.[2]
Other Reported Mechanisms and Future Directions
While this guide has focused on DDR1 and tubulin inhibition, the 2,3-dihydro-1H-indene scaffold has been implicated in other mechanisms of action, highlighting its broad utility. These include:
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Carbonic Anhydrase Inhibition: The related 2,3-dihydro-1H-indene-5-sulfonamide is an inhibitor of human carbonic anhydrase 12.[3]
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Succinate Dehydrogenase Inhibition: Certain indene amino acid derivatives have been developed as inhibitors of this key enzyme in the citric acid cycle.[4]
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Acetylcholinesterase (AChE) Inhibition: Indene-based hydrazides have shown potential as AChE inhibitors for Alzheimer's disease.[5]
The continued exploration of this versatile scaffold, guided by structure-based design and robust in vitro validation as outlined in this guide, promises to yield novel therapeutic agents for a wide range of diseases.
References
- EvitaChem. N'-Hydroxy-2,3-dihydro-1H-indene-5-carboximidamide.
- ACS Publications. 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy. Journal of Medicinal Chemistry. 2019.
- TargetMol. 2,3-dihydro-1H-indene-5-sulfonamide | Carbonic Anhydrase.
- PMC. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency.
- ACS Publications. Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. 2025.
- MDPI. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. 2022.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-dihydro-1H-indene-5-sulfonamide | Carbonic Anhydrase | TargetMol [targetmol.com]
- 4. pubs.acs.org [pubs.acs.org]
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